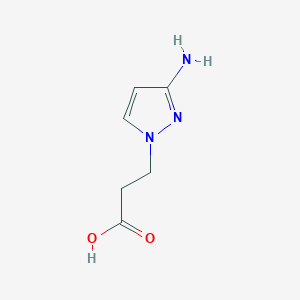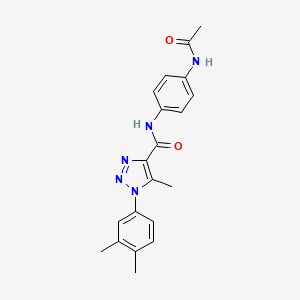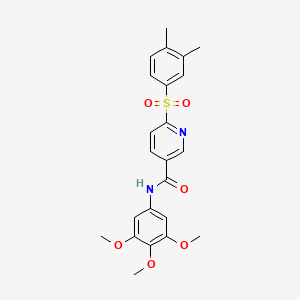
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Pharmaceutical Applications
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate represents a class of compounds with notable synthetic and pharmacological interest. Research in this area primarily focuses on the synthesis of novel derivatives and their evaluation for therapeutic potential, particularly in the realm of anticancer and antibacterial activities.
Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized to explore their chemical properties and potential as intermediates for further pharmaceutical applications. Studies detail efficient synthetic routes and the structural analysis of these compounds, confirming their expected configurations through various spectroscopic methods (Gelli et al., 1994).
Antiproliferative Activity : Research into thiophene derivatives, similar in structure to this compound, has demonstrated significant antiproliferative activities against various cancer cell lines. This indicates a potential pathway for the development of new anticancer agents based on the thiophene scaffold (Ghorab et al., 2013).
Antibacterial and Enzyme Inhibition Studies : Derivatives of thiophene carboxylates have been evaluated for their antibacterial activities and enzyme inhibition capabilities. These studies have identified compounds with substantial activity, suggesting potential applications in addressing bacterial infections and related diseases (Aziz‐ur‐Rehman et al., 2014).
DNA Interaction and Anticancer Evaluation : The interaction of thiophene derivatives with DNA has been investigated alongside their cytotoxicity against human cancer cell lines. These compounds have shown preferential binding to the minor groove of DNA and demonstrated moderate antiproliferative effects, highlighting their potential as leads for anticancer drug development (Stolić et al., 2012).
Novelty in Chemical Synthesis : The exploration of thiophene and thiophene-2-carboxylate derivatives for pharmacological applications is part of a broader interest in developing new methods for synthesizing heterocyclic compounds. These efforts contribute to the discovery of novel compounds with potential therapeutic applications, including as radiosensitizers and cytotoxins (Threadgill et al., 1991).
Propriétés
IUPAC Name |
ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-5-25-18(22)15-10(2)14(26-9-19)17(27-15)20-16(21)12-7-6-11(23-3)8-13(12)24-4/h6-8H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKFTOIKTUTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide](/img/structure/B2602975.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2602977.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)
![3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B2602980.png)


![2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2602983.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)

![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)
![2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2602993.png)
![4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2602994.png)

